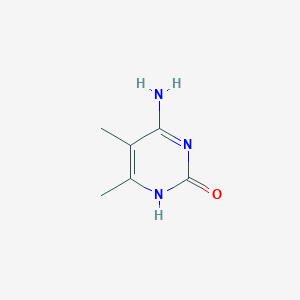

4-Amino-5,6-dimethylpyrimidin-2(1H)-one

Description

Structural Characterization of 4-Amino-5,6-dimethylpyrimidin-2(1H)-one

Molecular Structure Analysis

International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 4-amino-5,6-dimethyl-1H-pyrimidin-2-one, reflecting its structural organization within the pyrimidine framework. The compound exhibits multiple possible isomeric forms due to the presence of tautomerizable functional groups, particularly the amino group at position 4 and the carbonyl group at position 2. The positioning of the two methyl groups at positions 5 and 6 creates a symmetrical substitution pattern that influences the overall molecular geometry and electronic distribution.

The compound is also known by several synonymous names including 2-amino-5,6-dimethyl-4-hydroxypyrimidine and 2-amino-5,6-dimethyl-3H-pyrimidin-4-one, which reflect different tautomeric representations of the same molecular entity. These nomenclature variations highlight the complex nature of the compound's structural identity, where the keto-enol tautomerism between the 1H-pyrimidin-2-one and 4-hydroxypyrimidine forms creates ambiguity in naming conventions. The Chemical Abstracts Service registry number 25589-26-8 provides definitive identification for this specific tautomeric form.

The molecular structure contains three nitrogen atoms integrated into the six-membered heterocyclic ring system, with the amino nitrogen providing additional hydrogen bonding capabilities. The presence of both electron-donating methyl groups and the electron-withdrawing carbonyl functionality creates a unique electronic environment that governs the compound's reactivity patterns and intermolecular interactions.

X-ray Crystallographic Studies

Crystallographic investigations have provided detailed insights into the solid-state structure of this compound and related compounds. Studies of similar pyrimidine derivatives reveal that these compounds typically crystallize in triclinic or monoclinic space groups, with specific hydrogen bonding patterns governing the crystal packing arrangements. The crystal structure exhibits characteristic features of pyrimidine-based compounds, including planar ring systems and extensive intermolecular hydrogen bonding networks.

Research on the related compound 2-amino-5,6-dimethylpyrimidin-4-one has demonstrated the existence of multiple crystalline forms, each corresponding to different tautomeric states. Form I crystals adopt a triclinic system and contain primarily the 1H-keto tautomer, while Form II crystals exhibit a monoclinic structure containing a 1:1 ratio of both 1H-keto and 3H-keto tautomers. These crystallographic findings suggest that this compound likely exhibits similar polymorphic behavior, though specific crystal structure determinations for this exact compound require further investigation.

The hydrogen bonding motifs observed in crystallographic studies reveal one-dimensional and three-dimensional networks depending on the specific crystal form. These structural arrangements significantly influence the physical properties of the compound, including melting point, solubility, and thermal stability characteristics.

Tautomeric Behavior in Solid vs. Solution States

The tautomeric behavior of this compound represents one of its most significant structural characteristics, with distinct preferences observed between solid and solution states. Research on closely related compounds demonstrates that derivatives of 4-hydroxypyrimidine can undergo keto-enol tautomerization in solution, though Cambridge Structural Database searches reveal a strong bias toward the 3H-keto tautomer in the solid state. This phenomenon suggests that this compound likely exhibits similar tautomeric preferences.

The equilibrium between different tautomeric forms depends on several factors including solvent polarity, temperature, and pH conditions. In aqueous solutions, the compound may exist as a mixture of tautomers, with the relative proportions influenced by hydrogen bonding interactions with solvent molecules. The presence of the amino group at position 4 provides additional stabilization through intramolecular hydrogen bonding, which may shift the tautomeric equilibrium compared to unsubstituted pyrimidine derivatives.

Infrared spectroscopic evidence from related compounds suggests that small amounts of the 4-hydroxy tautomer may be present even in crystal forms that predominantly contain the keto tautomer. This observation indicates that the tautomeric equilibrium is dynamic even in the solid state, with potential implications for the compound's chemical reactivity and physical stability.

Spectroscopic Profiling

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides definitive structural identification for this compound through characteristic chemical shift patterns. The ¹H Nuclear Magnetic Resonance spectrum of the related compound 2-amino-4,6-dimethylpyrimidine, recorded at 400 megahertz in deuterated chloroform, reveals distinct methyl group signatures and amino proton resonances. For this compound, similar spectral patterns are expected with modifications reflecting the different substitution pattern.

The two methyl groups at positions 5 and 6 typically appear as distinct singlets in the aliphatic region, with chemical shifts influenced by the electronic environment of the pyrimidine ring. The amino group protons generally exhibit characteristic broad resonances that may undergo exchange phenomena depending on solvent conditions and temperature. The absence of aromatic CH protons in the ring system simplifies the spectral interpretation, as the pyrimidine ring carbons bearing the methyl and amino substituents do not contain hydrogen atoms.

¹³C Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with the carbonyl carbon at position 2 appearing in the characteristic downfield region around 150-170 parts per million. The methyl carbons typically resonate in the aliphatic region, while the ring carbons exhibit chemical shifts reflecting their substitution patterns and electronic environments.

Infrared and Raman Vibrational Spectroscopy

Comprehensive vibrational spectroscopic analysis has been conducted on closely related pyrimidine derivatives, providing valuable insights into the vibrational characteristics of this compound. Fourier Transform Infrared and Fourier Transform Raman spectroscopic studies of 2-amino-4,6-dimethylpyrimidine reveal distinct vibrational modes that can be extrapolated to understand the target compound. The molecular structure is assumed to have point group symmetry, with 48 fundamental modes of vibrations distributed into different symmetry species.

The vibrational assignments for the amino group reveal asymmetric and symmetric stretching modes at approximately 3312 and 3191 reciprocal centimeters, respectively. Carbon-hydrogen stretching vibrations appear around 3006 reciprocal centimeters, while the complex fingerprint region below 1600 reciprocal centimeters contains numerous ring deformation and bending modes. The presence of the carbonyl group in this compound introduces additional characteristic vibrations, typically appearing as a strong absorption around 1650-1700 reciprocal centimeters.

| Vibrational Mode | Frequency (cm⁻¹) | Assignment |

|---|---|---|

| Amino Asymmetric Stretch | 3312 | NH₂ asymmetric stretching |

| Amino Symmetric Stretch | 3191 | NH₂ symmetric stretching |

| C-H Stretch | 3006 | Carbon-hydrogen stretching |

| Carbonyl Stretch | ~1650-1700 | C=O stretching (estimated) |

Normal coordinate calculations using Wilson's force-constant matrix mechanism on the basis of General Valence Force Field principles have been applied to determine potential energy distributions for in-plane and out-of-plane vibrations. These computational approaches provide theoretical frameworks for understanding the vibrational behavior and can predict spectroscopic signatures for structural variations.

Ultraviolet-Visible Absorption Characteristics

The ultraviolet-visible absorption characteristics of this compound reflect the electronic transitions within the pyrimidine chromophore system. Pyrimidine derivatives typically exhibit characteristic absorption bands in the ultraviolet region, with the specific wavelengths and intensities depending on the substitution pattern and electronic effects of the functional groups. The presence of the amino group as an electron-donating substituent and the carbonyl group as an electron-accepting functionality creates a push-pull electronic system that influences the absorption spectrum.

The compound likely exhibits multiple absorption bands corresponding to π→π* and n→π* electronic transitions within the heterocyclic system. The amino group typically shifts absorption to longer wavelengths due to its electron-donating character, while the carbonyl group may introduce additional low-energy transitions. Solvent effects play a significant role in determining the exact absorption characteristics, with polar solvents generally causing bathochromic shifts due to enhanced solvation of the excited states.

The molar extinction coefficients provide quantitative measures of the absorption intensity, with values typically ranging from 1,000 to 10,000 liters per mole per centimeter for pyrimidine-based chromophores. These absorption characteristics are valuable for analytical applications and provide insights into the electronic structure of the compound.

Computational Chemistry Insights

Density Functional Theory-Based Geometry Optimization

Density Functional Theory calculations provide sophisticated theoretical insights into the molecular geometry and electronic structure of this compound. Computational studies using appropriate basis sets and exchange-correlation functionals can predict optimized geometries that complement experimental structural determinations. The calculated bond lengths, bond angles, and dihedral angles provide detailed geometric parameters that reflect the electronic distribution within the molecule.

The pyrimidine ring system typically exhibits planarity in optimized geometries, with minor deviations introduced by the methyl substituents and amino group. The carbonyl group at position 2 maintains coplanarity with the ring system, maximizing conjugation and electronic delocalization. Computational geometry optimizations can predict the preferred conformations of the amino group, including potential pyramidalization and rotation barriers.

Theoretical calculations can also address the tautomeric equilibria by comparing the relative energies of different tautomeric forms. These calculations provide quantitative predictions about the thermodynamic stability of various structures and can explain the experimental observations regarding tautomeric preferences in different phases and solvents.

Molecular Orbital Analysis (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital Profiles)

Molecular orbital analysis through computational chemistry methods provides detailed insights into the electronic structure and reactivity patterns of this compound. The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies and spatial distributions govern the compound's chemical reactivity, optical properties, and intermolecular interactions. These frontier molecular orbitals typically involve significant contributions from the pyrimidine π-system and the lone pairs on nitrogen atoms.

The Highest Occupied Molecular Orbital generally exhibits substantial density on the amino nitrogen and the pyrimidine ring carbons, reflecting the electron-donating character of the amino substituent. The Lowest Unoccupied Molecular Orbital typically involves π* character distributed across the pyrimidine ring system, with particular contributions from the carbonyl group due to its electron-accepting properties.

The energy gap between these frontier orbitals correlates with the ultraviolet-visible absorption characteristics and provides insights into the compound's electronic excitation processes. Smaller energy gaps generally correspond to longer wavelength absorptions and increased chemical reactivity. The spatial distributions of these molecular orbitals also predict sites of electrophilic and nucleophilic attack, providing theoretical guidance for understanding the compound's chemical behavior.

Electrostatic potential maps generated from the molecular orbital calculations reveal regions of positive and negative charge distribution, which are crucial for understanding hydrogen bonding patterns and intermolecular interactions. These computational tools provide comprehensive electronic structure information that complements experimental spectroscopic and crystallographic data.

Properties

IUPAC Name |

4-amino-5,6-dimethyl-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-3-4(2)8-6(10)9-5(3)7/h1-2H3,(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMHMALLYMAGCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)N=C1N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00663972 | |

| Record name | 4-Amino-5,6-dimethylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00663972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25589-26-8 | |

| Record name | 4-Amino-5,6-dimethylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00663972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-Amino-5,6-dimethylpyrimidin-2(1H)-one (CAS No. 25589-26-8) is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its amino group and two methyl substituents at the 5 and 6 positions of the pyrimidine ring, which may influence its pharmacological properties.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluated various derivatives of pyrimidines and found that compounds similar to this compound showed effective inhibition against several bacterial strains. The minimum inhibitory concentrations (MICs) ranged from 100 to 400 µg/mL against Gram-positive and Gram-negative bacteria .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that derivatives of this compound could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. The cytotoxicity was assessed using standard assays, revealing a dose-dependent response . The following table summarizes findings related to its anticancer activity:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 12.5 | Induction of apoptosis |

| MDA-MB-231 | 15.0 | Inhibition of cell cycle progression |

Enzyme Inhibition

This compound has been reported to act as an enzyme inhibitor. Specifically, it may inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and implicated in type 2 diabetes mellitus. This inhibition can enhance insulin secretion and improve glycemic control .

The biological effects of this compound are likely mediated through its interaction with specific molecular targets:

- Enzyme Binding : The amino group can participate in hydrogen bonding with active sites on target enzymes.

- Receptor Modulation : It may bind to various receptors, altering their signaling pathways.

- Induction of Apoptosis : In cancer cells, it can trigger apoptotic pathways leading to cell death.

Case Studies

A notable case study involved the synthesis and evaluation of new derivatives based on the core structure of this compound. These derivatives were tested for their antibacterial and anticancer activities, showing promising results that warrant further investigation into structure-activity relationships .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 4-amino-5,6-dimethylpyrimidin-2(1H)-one exhibit antimicrobial properties. For instance, studies have shown that certain modifications to the pyrimidine structure can enhance its efficacy against various bacterial strains.

Case Study:

A derivative synthesized with a benzyl group showed improved activity against Staphylococcus aureus compared to the parent compound. This indicates that structural modifications can significantly influence antimicrobial potency .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Preliminary studies indicate that it may inhibit cell proliferation in certain cancer cell lines.

Case Study:

In vitro tests revealed that a specific derivative of this compound reduced the viability of breast cancer cells by inducing apoptosis. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival .

Herbicidal Activity

This compound derivatives have been explored for their herbicidal properties. Research indicates that these compounds can inhibit the growth of certain weeds without adversely affecting crops.

Case Study:

Field trials demonstrated that a formulation containing this compound effectively controlled weed populations in maize fields, leading to increased crop yields .

Synthesis and Derivatives

The synthesis of this compound typically involves multistep reactions starting from readily available precursors. Various synthetic pathways have been reported, including microwave-assisted methods that enhance yield and reduce reaction time.

| Synthesis Method | Yield (%) | Reaction Time (min) | Notes |

|---|---|---|---|

| Conventional Heating | 65% | 120 | Longer time required |

| Microwave Irradiation | 85% | 30 | Faster and more efficient |

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogs

Thieno[2,3-d]pyrimidin-2(1H)-one Derivatives

- 4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one (ADTP) Structural Difference: Incorporates a thiophene ring fused to the pyrimidinone core. Function: Acts as a sucralose enhancer by potentiating sweet taste receptor responses . Regulatory Status: Listed under FEMA 4669 (hydrochloride salt) and regulated by EFSA .

Dihydropyrimidin-2(1H)-ones

- 4-Aryl-2,6-dimethyl-3,4-dihydropyrimidine-5-carboxylates

Substituent Variations

- 2-Hydrazino-6-methylpyrimidin-4-one Structural Difference: Hydrazino group at position 2 and methyl at position 4. Function: Intermediate in nitrogen-15 isotopic labeling studies .

Functional Analogs

Pharmacokinetic Comparison: Free Base vs. Hydrochloride Salt

| Parameter | Hydrochloride Salt | Free Base |

|---|---|---|

| Tmax (h) | 2.0 | 4.0 |

| Cmax (µg/mL) | 28.6 | 25.1 |

| AUC0–48h (µg·h/mL) | 240 | 201 |

| Elimination Kinetics | First-order | First-order |

The hydrochloride salt exhibits faster absorption and higher bioavailability, making it preferable for food applications .

Q & A

Q. What are the established synthetic routes for 4-amino-5,6-dimethylpyrimidin-2(1H)-one, and what are their critical reaction conditions?

The compound can be synthesized via a multi-step process involving cyclization reactions. A common method involves reacting 3-mercapto-2-butanone with malononitrile under sodium methoxide catalysis, followed by cyclization with urea . Key parameters include maintaining anhydrous conditions and controlled temperature (e.g., reflux in methanol). Alternative routes may use substituted aldehydes or nitriles as precursors, with purification via recrystallization from ethanol or aqueous HCl .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Characterization typically involves:

- Melting Point Analysis : Compare observed values (e.g., 214–216°C for analogous pyrimidinones) with literature data .

- Spectroscopic Techniques : Use -NMR to confirm substituent positions (e.g., methyl groups at C5/C6) and FT-IR for functional groups (C=O stretch at ~1650 cm) .

- Elemental Analysis : Verify C, H, N, S content to confirm stoichiometry .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific safety data for this compound are limited, analogous pyrimidinones require:

- Use of PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood due to potential dust inhalation.

- Storage in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms or salt derivatives?

Single-crystal X-ray diffraction (SXRD) is critical. For example:

- Hydrochloride Salt : The hydrochloride form (FEMA 4669) crystallizes in a monoclinic system, with hydrogen bonding between NH and Cl stabilizing the structure .

- Tautomerism : SXRD can distinguish between keto-enol tautomers by analyzing bond lengths (C=O vs. C–OH) and hydrogen-bonding networks . Software like SHELXL or WinGX is used for refinement, with attention to displacement parameters and residual electron density .

Q. What experimental strategies address contradictions in biological activity data for pyrimidinone derivatives?

Discrepancies in antimicrobial or sweetness-enhancing properties (e.g., ADTP as a sweetness modulator ) may arise from:

- Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity using CLSI guidelines) .

- Structural Modifications : Introduce substituents (e.g., halogens at C5) to probe structure-activity relationships (SAR) .

- Salt vs. Free Base : Compare hydrochloride and free base forms, as solubility differences impact bioavailability .

Q. How can computational methods complement experimental data in predicting reactivity or binding interactions?

- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites .

- Molecular Docking : Model interactions with biological targets (e.g., T1R2/T1R3 receptors for sweetness enhancement ).

- MD Simulations : Assess stability of salt forms in aqueous environments .

Methodological Challenges and Solutions

Q. How should researchers handle discrepancies in reported melting points or spectral data across studies?

- Reproducibility Checks : Repeat synthesis and characterization under documented conditions.

- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., unreacted urea or thioketones) .

- Cross-Validation : Compare data with structurally similar compounds (e.g., 2-amino-4-hydroxy-6-methylpyrimidine ).

Q. What strategies optimize yield in large-scale synthesis without compromising purity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.